3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide
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Description
3-(3-chlorophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide is a useful research compound. Its molecular formula is C21H19ClN2O2 and its molecular weight is 366.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Anticonvulsant Studies
Isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, similar in structure to the compound , have been synthesized and shown to be effective in anticonvulsant tests. These compounds were found to be potent in both the maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) tests, with certain isomers showing higher potency than standard drugs. This research suggests potential anticonvulsant applications for related compounds (Idris et al., 2011).
Antifungal Activity
A study on N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, which shares functional groups with the query compound, reported its synthesis and crystal structure analysis. Preliminary bioassays indicated good antifungal activity against several pathogens, highlighting potential applications in developing antifungal agents (Xue Si, 2009).
Molecular Docking and Antimicrobial Activity
Research on 3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone focused on its synthesis, molecular structure, spectroscopic properties, and antimicrobial activities. The compound demonstrated antibacterial and antifungal effects, with docking simulations supporting its potential as an antimicrobial agent (Sivakumar et al., 2021).
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c22-18-7-3-5-16(13-18)10-11-20(25)24-15-17-6-4-8-19(14-17)26-21-9-1-2-12-23-21/h1-9,12-14H,10-11,15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCZGYGPRTVZBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)CCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.